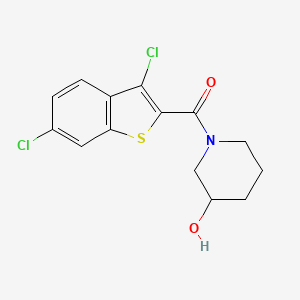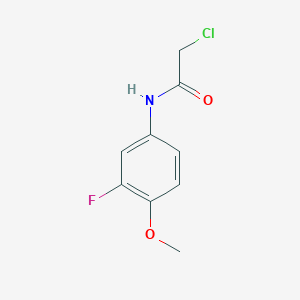![molecular formula C8H17N3O2 B7541460 3-amino-N-[2-(dimethylamino)-2-oxoethyl]-N-methylpropanamide](/img/structure/B7541460.png)
3-amino-N-[2-(dimethylamino)-2-oxoethyl]-N-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-N-[2-(dimethylamino)-2-oxoethyl]-N-methylpropanamide, also known as DMXAA, is a small molecule that exhibits anti-tumor and anti-angiogenic properties. It was first discovered in the late 1990s and has since been the subject of numerous scientific studies due to its potential as a cancer treatment.
Wirkmechanismus
3-amino-N-[2-(dimethylamino)-2-oxoethyl]-N-methylpropanamide works by activating the immune system and inducing the production of cytokines, which are signaling molecules that play a key role in the body's immune response. Specifically, 3-amino-N-[2-(dimethylamino)-2-oxoethyl]-N-methylpropanamide activates the production of interferon-alpha and tumor necrosis factor-alpha, which in turn stimulate the immune system to attack tumor cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor properties, 3-amino-N-[2-(dimethylamino)-2-oxoethyl]-N-methylpropanamide has been shown to have other biochemical and physiological effects. It has been shown to stimulate the production of nitric oxide, a signaling molecule that plays a key role in regulating blood flow and blood pressure. 3-amino-N-[2-(dimethylamino)-2-oxoethyl]-N-methylpropanamide has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-amino-N-[2-(dimethylamino)-2-oxoethyl]-N-methylpropanamide in lab experiments is its potency and specificity. 3-amino-N-[2-(dimethylamino)-2-oxoethyl]-N-methylpropanamide has been shown to exhibit anti-tumor properties at relatively low concentrations, making it a useful tool for studying cancer biology. However, one limitation of using 3-amino-N-[2-(dimethylamino)-2-oxoethyl]-N-methylpropanamide in lab experiments is its potential toxicity. 3-amino-N-[2-(dimethylamino)-2-oxoethyl]-N-methylpropanamide has been shown to induce severe side effects in some animal models, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 3-amino-N-[2-(dimethylamino)-2-oxoethyl]-N-methylpropanamide. One area of interest is the development of more potent and selective 3-amino-N-[2-(dimethylamino)-2-oxoethyl]-N-methylpropanamide analogs that exhibit improved anti-tumor properties and reduced toxicity. Another area of interest is the investigation of 3-amino-N-[2-(dimethylamino)-2-oxoethyl]-N-methylpropanamide's potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Finally, further studies are needed to better understand the mechanism of action of 3-amino-N-[2-(dimethylamino)-2-oxoethyl]-N-methylpropanamide and how it interacts with the immune system to induce anti-tumor effects.
Synthesemethoden
3-amino-N-[2-(dimethylamino)-2-oxoethyl]-N-methylpropanamide can be synthesized through a multi-step process involving the reaction of various chemical compounds. One method involves the reaction of 3-aminopropanoic acid with 2-dimethylaminoacetaldehyde diethyl acetal, followed by the addition of methyl chloroformate and sodium hydroxide. The resulting compound is then purified and crystallized to yield 3-amino-N-[2-(dimethylamino)-2-oxoethyl]-N-methylpropanamide.
Wissenschaftliche Forschungsanwendungen
3-amino-N-[2-(dimethylamino)-2-oxoethyl]-N-methylpropanamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to induce tumor cell apoptosis and inhibit tumor growth in various animal models. 3-amino-N-[2-(dimethylamino)-2-oxoethyl]-N-methylpropanamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Eigenschaften
IUPAC Name |
3-amino-N-[2-(dimethylamino)-2-oxoethyl]-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2/c1-10(2)8(13)6-11(3)7(12)4-5-9/h4-6,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEKXIRPODBEFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN(C)C(=O)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-[2-(dimethylamino)-2-oxoethyl]-N-methylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Fluoro-4-[[(1-methylpiperidin-4-yl)amino]methyl]benzonitrile](/img/structure/B7541399.png)
![(2,3-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541400.png)
![(2,4-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541415.png)


![(3-hydroxypiperidin-1-yl)-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone](/img/structure/B7541442.png)
![2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid](/img/structure/B7541448.png)

![2-[[2-[(4-Fluorobenzoyl)amino]acetyl]amino]acetic acid](/img/structure/B7541477.png)


![3-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]propanoic acid](/img/structure/B7541495.png)